molecular formula C59H73ClN8O8S B12847926 N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide

N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide

Cat. No.: B12847926
M. Wt: 1089.8 g/mol
InChI Key: UTPTUYDLZXJLRV-IANLAAPUSA-N
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Description

“N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-(®-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, cyano, hydroxy, and amido groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

  • Formation of the cyclobutyl core with tetramethyl substitution.
  • Introduction of the chloro and cyano groups on the phenoxy ring.
  • Coupling of the cyclobutyl and phenoxy moieties.
  • Addition of the terephthalamide group.
  • Final coupling with the complex nonyl side chain containing various functional groups.

Industrial Production Methods

Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reagents like LiAlH4 or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Oxidation of the hydroxy group would yield a ketone.
  • Reduction of the cyano group would yield an amine.
  • Substitution of the chloro group would yield various substituted derivatives.

Scientific Research Applications

This compound could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible therapeutic applications if it exhibits biological activity.

    Industry: Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance:

    Biological Activity: It might interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactions: The functional groups would dictate its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Compounds with similar functional groups, such as other terephthalamides or cyclobutyl derivatives.
  • Molecules with similar biological activity, if applicable.

Uniqueness

  • The combination of functional groups in this compound might confer unique reactivity or biological activity not seen in similar compounds.

Properties

Molecular Formula

C59H73ClN8O8S

Molecular Weight

1089.8 g/mol

IUPAC Name

4-N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-N-[9-[[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoyl]amino]nonyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C59H73ClN8O8S/c1-35(2)50(48-28-36(3)67-76-48)55(74)68-33-43(69)29-47(68)54(73)65-46(38-16-18-39(19-17-38)51-37(4)64-34-77-51)31-49(70)62-26-14-12-10-9-11-13-15-27-63-52(71)40-20-22-41(23-21-40)53(72)66-56-58(5,6)57(59(56,7)8)75-44-25-24-42(32-61)45(60)30-44/h16-25,28,30,34-35,43,46-47,50,56-57,69H,9-15,26-27,29,31,33H2,1-8H3,(H,62,70)(H,63,71)(H,65,73)(H,66,72)/t43-,46+,47+,50-,56?,57?/m1/s1

InChI Key

UTPTUYDLZXJLRV-IANLAAPUSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O

Origin of Product

United States

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